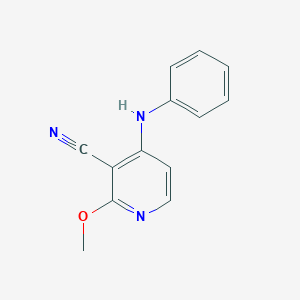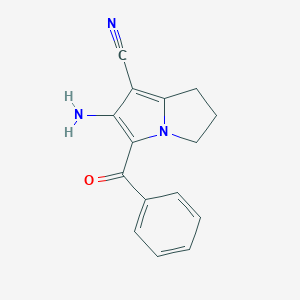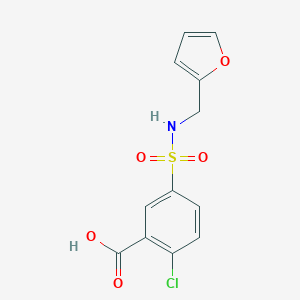![molecular formula C17H20N2O6S B512751 [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone CAS No. 438227-71-5](/img/structure/B512751.png)
[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furan ring, and a benzenesulfonyl group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including aromatic rings, a piperazine ring, and sulfonyl and carbonyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry, and the sulfonyl group can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carbonyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with benzoxazinoid structures, including benzoxazinones and benzoxazolinones, have been evaluated for their antimicrobial activity. While natural monomeric benzoxazinoids exhibit limited antimicrobial potency, synthetic derivatives of the benzoxazinone backbone demonstrate significant antimicrobial and antifungal activities. These findings suggest the potential of designing new antimicrobial compounds based on the 1,4-benzoxazin-3-one scaffold, which could be relevant to the design and application of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone derivatives (de Bruijn, Gruppen, & Vincken, 2018).
Drug Development for Tuberculosis
Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment. This highlights the relevance of piperazine derivatives in developing treatments for bacterial infections, particularly targeting the Mycobacterium tuberculosis pathogen. The efficacy of such compounds against drug-resistant strains of tuberculosis underscores the potential utility of structurally related compounds in addressing global health challenges (Makarov & Mikušová, 2020).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds bearing triazine scaffolds, including those with furanyl or thienyl substituents, have been extensively studied for their wide range of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The structural diversity and biological significance of these compounds highlight the potential for [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone and its derivatives in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
properties
IUPAC Name |
[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHLLMJTHXLSSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)

![3-amino-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B512694.png)


![3-benzyl-6,6-dimethyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B512722.png)

![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)
![3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1',2':1,2]azepino[3,4-b]indol-4-one](/img/structure/B512754.png)